6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Overview
Description
“6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported2. These compounds have been synthesized from cyclic β-keto esters2. However, the specific synthesis process for “6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is not explicitly provided in the available literature.Chemical Reactions Analysis
The chemical reactions involving “6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” are not explicitly mentioned in the available literature.Scientific Research Applications
Synthesis and Structural Analysis
- Schmidt et al. (2006) described the synthesis of 1.2-dimethylindazolium-3-carboxylates, derivatives of indazole, and their decarboxylation to give intermediary N-heterocyclic carbenes of indazole. This process is significant in the field of organic synthesis and molecular structure studies (Schmidt et al., 2006).
- Murugavel, Amirthaganesan, and Sabapathy Mohan (2010) conducted a study on the synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles, emphasizing the importance of NMR and IR spectroscopy in confirming molecular structures (Murugavel et al., 2010).
Pharmacological Research
- Nagakura et al. (1979) synthesized a series of tetrahydroindazole-5-carboxylic acids, which exhibited significant anti-inflammatory activity. This research highlights the potential pharmacological applications of indazole derivatives (Nagakura et al., 1979).
Tautomerism Studies
- Carlos Pérez Medina et al. (2006) performed computational studies on the tautomeric forms of various indazole derivatives. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Medina et al., 2006).
Supramolecular and Crystal Structure Analysis
- Teichert et al. (2007) investigated the crystal structures of NH-indazoles, providing insights into the effects of fluorination on the supramolecular structure of these compounds (Teichert et al., 2007).
Synthesis of Hsp90 Inhibitors
- Wang Xiao-long (2011) synthesized a novel Hsp90 inhibitor based on the indazole structure, indicating the potential of these compounds in developing new therapeutic agents (Xiao-long, 2011).
Safety And Hazards
The safety and hazards associated with “6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” are not explicitly mentioned in the available literature.
Future Directions
The future directions for research and development involving “6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” are not explicitly mentioned in the available literature.
properties
IUPAC Name |
6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)4-3-6-7(5-10)11-12-8(6)9(13)14/h3-5H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGCIRFKLMDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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